Lipophilicity Modulation: A ~1.5 Log Unit Reduction in XLogP3 vs. the Des-Methoxy Analog Enhances Fragment Drug-Likeness
In the context of fragment-based drug design, controlling lipophilicity is paramount. The target compound demonstrates a predicted XLogP3 of 1.6, which is a significant reduction compared to the 3.1 predicted for the unsubstituted pyrrolidine analog, 4-(pyrrolidin-1-yl)benzoic acid. This shift is critical as it moves the compound from a high-lipophilicity risk zone into an optimal space for fragment screening and lead development [1] [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 4-(Pyrrolidin-1-yl)benzoic acid (CAS 22090-27-3): 3.1 |
| Quantified Difference | Δ = -1.5 log units |
| Conditions | PubChem XLogP3 3.0 computational prediction model [1] [2] |
Why This Matters
A 1.5 log unit decrease in lipophilicity directly addresses solubility and promiscuity risks, making this compound a superior fragment starting point for oral drug development.
- [1] PubChem. (2026). Computed Properties for 4-(3-Methoxypyrrolidin-1-yl)benzoic acid (CID 69100851). XLogP3-AA Property Value 1.6. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for 4-(Pyrrolidin-1-yl)benzoic acid (CID 2795515). XLogP3 Property Value 3.1. National Center for Biotechnology Information. View Source
